molecular formula C6H6ClN3O2 B13030205 Methyl 5-amino-3-chloropyrazine-2-carboxylate

Methyl 5-amino-3-chloropyrazine-2-carboxylate

Cat. No.: B13030205
M. Wt: 187.58 g/mol
InChI Key: NNCALKDEIWAWBU-UHFFFAOYSA-N
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Description

Methyl 5-amino-3-chloropyrazine-2-carboxylate (CAS# 34617-66-8) is a chemical compound with the molecular formula C₆H₆ClN₃O₂ and a molecular weight of 187.58 g/mol . This pyrazine derivative is primarily used as a key synthetic intermediate in research and development. Its structure, featuring both an amino and an ester functional group, makes it a versatile building block for constructing more complex molecules. A closely related compound, Methyl 3-amino-5-chloropyrazine-2-carboxylate (CAS# 28643-16-5), which shares the same molecular formula and weight, demonstrates the typical applications for this class of compounds. It serves as a crucial precursor in the synthesis of various pharmaceuticals and agrochemicals . Specifically, its structure allows it to be a building block for active ingredients in drugs targeting neurological and cardiovascular conditions . Furthermore, related diamino-chloropyrazine derivatives have been patented for use as epithelial sodium channel (ENaC) blockers, which are investigated for the treatment of airway diseases such as asthma . Researchers value this compound for its versatility in chemical reactions, which aids in the creation of complex molecules with specific biological activities . This product is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Proper handling procedures should be followed. The recommended storage is in a cool, dark place under an inert atmosphere .

Properties

Molecular Formula

C6H6ClN3O2

Molecular Weight

187.58 g/mol

IUPAC Name

methyl 5-amino-3-chloropyrazine-2-carboxylate

InChI

InChI=1S/C6H6ClN3O2/c1-12-6(11)4-5(7)10-3(8)2-9-4/h2H,1H3,(H2,8,10)

InChI Key

NNCALKDEIWAWBU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C(N=C1Cl)N

Origin of Product

United States

Mechanism of Action

The mechanism by which methyl 5-amino-3-chloropyrazine-2-carboxylate exerts its effects depends on its specific application. In drug development, it may act by:

    Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.

    DNA Intercalation: Inserting between DNA bases, affecting replication and transcription processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares methyl 5-amino-3-chloropyrazine-2-carboxylate with key analogues reported in the literature:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Features
This compound - C₆H₆ClN₃O₂ ~187.45 2-COOCH₃, 3-Cl, 5-NH₂ Bioactive intermediate; potential for drug synthesis
Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate 86882-92-0 C₇H₇Cl₂N₃O₂ 236.05 2-COOEt, 3-NH₂, 5,6-Cl Higher chlorine content; impurity in diuretic drugs
Methyl 5-aminopyrazine-2-carboxylate 13924-94-2 C₆H₇N₃O₂ 153.14 2-COOCH₃, 5-NH₂ Lacks chlorine; used in organic synthesis
Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate 1458-18-0 C₆H₅Cl₂N₃O₂ 222.03 2-COOCH₃, 3-NH₂, 5,6-Cl Dichloro derivative; diuretic applications

Key Observations :

  • Chlorine Substitution: The presence of chlorine at position 3 in the target compound enhances electrophilic reactivity compared to non-chlorinated analogues (e.g., methyl 5-aminopyrazine-2-carboxylate) .
  • Ester Group : The methyl ester at position 2 improves solubility in organic solvents, facilitating reactions like hydrolysis or coupling .
  • Amino Group: The amino group at position 5 enables nucleophilic substitutions, forming hydrazinecarbothioamides or triazole derivatives .
Target Compound :
  • Amino-Dehalogenation: The chlorine atom at position 3 can undergo substitution reactions with amines or nucleophiles, as seen in the synthesis of 3-chloropyrazine-2-carboxamide derivatives .
  • Ester Hydrolysis : The methyl ester is hydrolyzable to carboxylic acids under basic conditions, enabling further functionalization .
Analogues :
  • Ethyl 3-Amino-5,6-Dichloropyrazine-2-Carboxylate: The dichloro substitution increases steric hindrance, reducing reactivity compared to mono-chlorinated derivatives .
  • Methyl 5-Aminopyrazine-2-Carboxylate: Lacks chlorine, making it less reactive in substitution reactions but useful in cyclization to benzoxazoles .

Research Findings and Data

Comparative Bioactivity

  • Antimicrobial Activity: Chlorinated pyrazines (e.g., methyl 5-chloro-6-methylpyrazine-2-carboxylate) show moderate antimicrobial activity, while amino-substituted derivatives are less active .
  • Enzyme Inhibition: The amino group in methyl 5-aminopyrazine-2-carboxylate enhances binding to enzyme active sites, as seen in benzoxazole-based inhibitors .

Biological Activity

Methyl 5-amino-3-chloropyrazine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its biological properties, mechanisms of action, and potential applications in various fields, particularly in antimicrobial and anticancer research.

  • Chemical Formula : C₆H₅ClN₂O₂
  • Molecular Weight : 174.57 g/mol
  • Physical Appearance : Typically appears as a white to light yellow crystalline powder.
  • Melting Point : Approximately 130-132°C.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Antimicrobial Activity :
    • The compound has shown promising results against a range of bacterial strains, including Mycobacterium tuberculosis. Its mechanism involves the inhibition of specific enzymes critical for bacterial metabolism, which disrupts cellular functions and leads to bacterial death.
    • Studies indicate that the presence of the chlorine atom enhances lipophilicity, facilitating better membrane penetration and increasing antimicrobial efficacy.
  • Anticancer Properties :
    • Preliminary research suggests potential anticancer activity, possibly through the inhibition of kinase pathways involved in cell proliferation and survival. This aspect is under investigation, with ongoing studies assessing its effects on various cancer cell lines .

Research Findings

A summary of key studies and findings related to the biological activity of this compound is presented below:

Study ReferenceBiological ActivityKey Findings
AntimicrobialEffective against Mycobacterium tuberculosis with MIC values around 25 μg/mL.
AntimicrobialInhibition of photosystem II electron transport in chloroplasts; related to compound lipophilicity.
AnticancerPotential inhibition of specific kinases, warranting further exploration in cancer therapeutics.

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the compound's effectiveness against Mycobacterium tuberculosis and found that it exhibited a minimum inhibitory concentration (MIC) of 25 μg/mL, indicating strong potential as an antimycobacterial agent . The study highlighted the importance of structural modifications in enhancing activity.
  • Kinase Inhibition :
    Another research effort focused on the compound's role as a kinase inhibitor, demonstrating its capacity to inhibit pathways critical for tumor growth. This study utilized various cancer cell lines to assess cytotoxicity and found that this compound could reduce cell viability significantly.

Preparation Methods

Chlorination and Esterification Route

A common approach starts with 5-chloropyrazine-2-carboxylic acid or related derivatives, which undergo esterification with methanol under acidic or catalytic conditions to yield methyl 5-chloropyrazine-2-carboxylate. This intermediate is then subjected to amination to introduce the amino group at the 3-position.

  • Industrial and Laboratory Scale: Chlorination of pyrazine derivatives can be performed using reagents like N-chlorosuccinimide (NCS) in solvents such as N,N-dimethylformamide (DMF) at elevated temperatures (~80°C) for extended periods (up to 24 hours). This method yields high purity chlorinated intermediates with yields around 98%.

  • Esterification: The carboxylic acid group is converted to the methyl ester typically by refluxing with methanol in the presence of acid catalysts or via direct esterification during the chlorination step if the starting material is already an ester.

Amination via Hydrazine or Ammonia Derivatives

Amination to introduce the amino group at the 5-position is often achieved by nucleophilic substitution of the chloro substituent with hydrazine or ammonia derivatives.

  • For example, hydrazine monohydrate in methanol under reflux for 48 hours can convert 5-chloropyrazine-2-carboxylic acid methyl ester to the corresponding amino derivative with approximately 50% yield.

  • The reaction involves heating the chlorinated ester with hydrazine, followed by filtration and drying of the precipitate to isolate the amino product.

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